![molecular formula C₂₅H₄₀Cl₇N₂O₈PS B1147509 [(3aS,6R)-4-[2-chloro-1-[[(2R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-2,2-dimethyl-6-methylsulfanyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-yl] bis(2,2,2-trichloroethyl) phosphate CAS No. 147621-30-5](/img/structure/B1147509.png)
[(3aS,6R)-4-[2-chloro-1-[[(2R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-2,2-dimethyl-6-methylsulfanyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-yl] bis(2,2,2-trichloroethyl) phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(3aS,6R)-4-[2-chloro-1-[[(2R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-2,2-dimethyl-6-methylsulfanyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-yl] bis(2,2,2-trichloroethyl) phosphate is a biochemical compound primarily used in proteomics research. It is a derivative of clindamycin, a well-known antibiotic, and is characterized by its unique molecular structure, which includes an isopropylidene group and a bis(2,2,2-trichloroethyl) phosphate group .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(3aS,6R)-4-[2-chloro-1-[[(2R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-2,2-dimethyl-6-methylsulfanyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-yl] bis(2,2,2-trichloroethyl) phosphate involves multiple steps. The starting material is clindamycin, which undergoes a series of chemical reactions to introduce the isopropylidene and bis(2,2,2-trichloroethyl) phosphate groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure consistency and purity of the final product .
化学反応の分析
Types of Reactions
[(3aS,6R)-4-[2-chloro-1-[[(2R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-2,2-dimethyl-6-methylsulfanyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-yl] bis(2,2,2-trichloroethyl) phosphate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the type of reaction but generally involve controlled temperatures, specific pH levels, and the use of organic solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, reduction may yield reduced derivatives, and substitution may yield substituted derivatives with different functional groups .
科学的研究の応用
[(3aS,6R)-4-[2-chloro-1-[[(2R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-2,2-dimethyl-6-methylsulfanyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-yl] bis(2,2,2-trichloroethyl) phosphate has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions to study reaction mechanisms and pathways.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new antibiotics.
Industry: Utilized in the production of specialized chemicals and pharmaceuticals.
作用機序
The mechanism of action of [(3aS,6R)-4-[2-chloro-1-[[(2R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-2,2-dimethyl-6-methylsulfanyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-yl] bis(2,2,2-trichloroethyl) phosphate involves its interaction with molecular targets such as bacterial ribosomes. It inhibits protein synthesis by binding to the 50S subunit of the bacterial ribosome, thereby preventing the elongation of peptide chains. This action disrupts bacterial growth and replication, making it an effective antibacterial agent .
類似化合物との比較
Similar Compounds
Clindamycin: The parent compound, widely used as an antibiotic.
Lincomycin: Another antibiotic similar to clindamycin but with a different molecular structure.
Erythromycin: An antibiotic with a similar mechanism of action but different chemical structure.
Uniqueness
[(3aS,6R)-4-[2-chloro-1-[[(2R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-2,2-dimethyl-6-methylsulfanyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-yl] bis(2,2,2-trichloroethyl) phosphate is unique due to its modified structure, which enhances its stability and potentially its efficacy. The addition of the isopropylidene and bis(2,2,2-trichloroethyl) phosphate groups distinguishes it from other similar compounds and may confer additional properties beneficial for research and therapeutic applications .
特性
IUPAC Name |
[(3aS,6R)-4-[2-chloro-1-[[(2R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-2,2-dimethyl-6-methylsulfanyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-yl] bis(2,2,2-trichloroethyl) phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H40Cl7N2O8PS/c1-7-8-14-9-15(34(5)10-14)21(35)33-16(13(2)26)17-18-19(41-23(3,4)40-18)20(22(39-17)44-6)42-43(36,37-11-24(27,28)29)38-12-25(30,31)32/h13-20,22H,7-12H2,1-6H3,(H,33,35)/t13?,14?,15-,16?,17?,18+,19?,20?,22-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPYJMHIDEUSFNK-ZSSCXUNTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CC(N(C1)C)C(=O)NC(C2C3C(C(C(O2)SC)OP(=O)(OCC(Cl)(Cl)Cl)OCC(Cl)(Cl)Cl)OC(O3)(C)C)C(C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1C[C@@H](N(C1)C)C(=O)NC(C2[C@H]3C(C([C@H](O2)SC)OP(=O)(OCC(Cl)(Cl)Cl)OCC(Cl)(Cl)Cl)OC(O3)(C)C)C(C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H40Cl7N2O8PS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
807.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
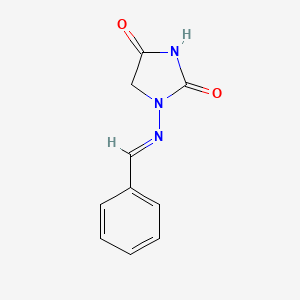
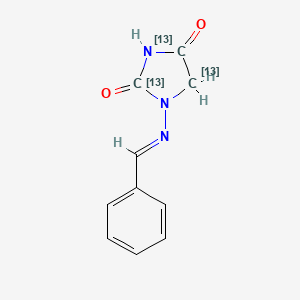
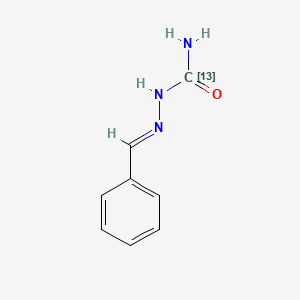
![2-Butyl-3-((2'-(2-trityl-2H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B1147432.png)
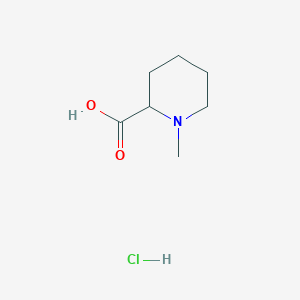
![(3β,5α)-5,8-[N,N-(4-Phenylurazole)]-cholest-6,22-diene-3,25-diol 25-Tetrahydropyranyl Ether](/img/new.no-structure.jpg)
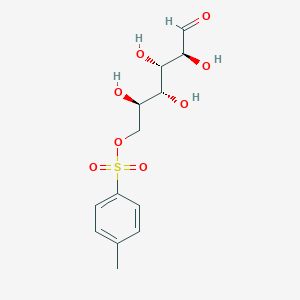
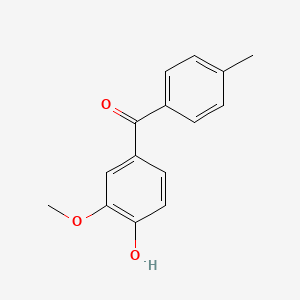

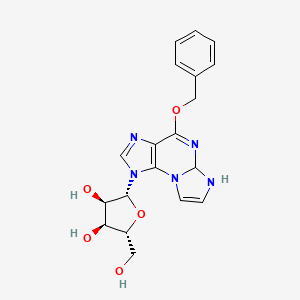
![O6-Benzyl-N2,3-etheno-2'-phenoxythioxomethyl-3',5'-O-[tetrakis(isopropyl)-1,3-disiloxanediyl] Guanosine](/img/structure/B1147448.png)

